10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties . This specific compound features a unique structure with a dibenzo[b,e][1,4]diazepin-1-one core, substituted with a methoxybenzoyl and a phenyl group.
Preparation Methods
The synthesis of 10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) and an aromatic aldehyde in the presence of a catalyst such as propylphosphonic anhydride (T3P®) . This multi-component reaction proceeds efficiently under mild conditions, yielding the desired product in good to excellent yields . Industrial production methods often utilize continuous flow chemistry to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other benzodiazepine derivatives . In biology and medicine, it has shown promise as an anxiolytic and anticonvulsant agent . Additionally, its unique structure makes it a useful tool for studying the mechanisms of action of benzodiazepines and their interactions with biological targets . In the industrial sector, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced anxiety . This compound also modulates other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Compared to other benzodiazepines, 10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural features that contribute to its distinct pharmacological properties. Similar compounds include diazepam, clonazepam, and fludiazepam, which also possess anxiolytic and anticonvulsant activities . the presence of the methoxybenzoyl and phenyl groups in this compound may result in different binding affinities and selectivities for various receptor subtypes .
Properties
Molecular Formula |
C27H24N2O3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-(4-methoxybenzoyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H24N2O3/c1-32-20-16-14-19(15-17-20)27(31)29-23-12-6-5-10-21(23)28-22-11-7-13-24(30)25(22)26(29)18-8-3-2-4-9-18/h2-6,8-10,12,14-17,26,28H,7,11,13H2,1H3 |
InChI Key |
ZEVHKAABLOYYHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
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